molecular formula C12H12O5 B13951647 2-[(2-Methoxyphenyl)methylidene]butanedioic acid CAS No. 24289-96-1

2-[(2-Methoxyphenyl)methylidene]butanedioic acid

Cat. No.: B13951647
CAS No.: 24289-96-1
M. Wt: 236.22 g/mol
InChI Key: UNGXMTYKICNNSC-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methylidene]butanedioic acid is an organic compound with the molecular formula C12H12O5 It is a derivative of butanedioic acid, featuring a methoxyphenyl group attached to the butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 2-methoxybenzaldehyde with butanedioic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methylidene]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the butanedioic acid moiety can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2-Methoxyphenyl)methylidene]butanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]butanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the butanedioic acid moiety can form ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Hydroxyphenyl)methylidene]butanedioic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[(2-Chlorophenyl)methylidene]butanedioic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    2-[(2-Nitrophenyl)methylidene]butanedioic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-[(2-Methoxyphenyl)methylidene]butanedioic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

24289-96-1

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C12H12O5/c1-17-10-5-3-2-4-8(10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI Key

UNGXMTYKICNNSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C(CC(=O)O)C(=O)O

Origin of Product

United States

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